molecular formula C8H9N3 B150823 1H-Pyrrolo[2,3-B]pyridine-5-methanamine CAS No. 267876-25-5

1H-Pyrrolo[2,3-B]pyridine-5-methanamine

Número de catálogo: B150823
Número CAS: 267876-25-5
Peso molecular: 147.18 g/mol
Clave InChI: QIPKJJHSPMUFFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[2,3-B]pyridine-5-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is often explored for its potential as a pharmacophore in the development of novel therapeutic agents.

Métodos De Preparación

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by Sonogashira cross-coupling and subsequent cyclization steps can yield the desired compound . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The pyrrolo[2,3-b]pyridine core participates in transition-metal-catalyzed reactions, enabling functionalization at positions 3 and 5.

Reaction TypeConditions/ReagentsOutcomeReference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, toluene, 80°CArylation at position 3 (e.g., phenyl)
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THFAlkynylation at position 3
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, dioxaneC–N bond formation at position 5
  • Key Example :

    • Iodination of 1H-pyrrolo[2,3-b]pyridine with N-iodosuccinimide (NIS) yields 3-iodo derivatives, which undergo Suzuki coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to form biaryl products .

    • The methanamine group at position 5 can be further functionalized via amide coupling or alkylation .

Nucleophilic Substitution

The primary amine group (-CH₂NH₂) exhibits reactivity typical of aliphatic amines.

Reaction TypeConditions/ReagentsOutcomeReference
AcylationAcid chlorides (e.g., nicotinoyl chloride), DCM, Et₃NFormation of amides (e.g., 26 in )
AlkylationAlkyl halides (e.g., MeI), NaH, DMFN-Alkylation to yield secondary amines
Schiff Base FormationAldehydes (e.g., benzaldehyde), MeOHImine derivatives
  • Key Example :

    • Reaction with nicotinoyl chloride under basic conditions produces 26 , a bioactive amide derivative targeting FGFR kinases .

    • Alkylation with methyl iodide forms N-methylated products, enhancing metabolic stability.

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution at position 3 due to its electron-rich nature.

Reaction TypeConditions/ReagentsOutcomeReference
NitrationHNO₃, H₂SO₄, 0°C3-Nitro derivatives
BrominationBr₂, CHCl₃3-Bromo derivatives
FormylationDuff reaction (HCOONH₄, H₂SO₄)3-Formyl intermediates (e.g., 9 in )
  • Key Example :

    • Formylation via the Duff reaction introduces a formyl group at position 3, enabling subsequent nucleophilic additions (e.g., Grignard reactions) .

    • Brominated intermediates serve as precursors for cross-coupling reactions .

Reduction and Oxidation

The methanamine group and aromatic system participate in redox reactions.

Reaction TypeConditions/ReagentsOutcomeReference
Nitro ReductionH₂, Pd/C, EtOHConversion of nitro to amine groups
Benzylic OxidationMnO₂, CH₂Cl₂Oxidation of -CH₂NH₂ to -CONH₂
Amine ProtectionBoc₂O, DMAP, THFN-Boc-protected derivatives
  • Key Example :

    • Catalytic hydrogenation reduces nitro groups to amines, as seen in the synthesis of FGFR inhibitors .

    • Oxidation of the methanamine side chain is limited but feasible under strong conditions (e.g., MnO₂) .

Cyclization and Heterocycle Formation

The scaffold serves as a precursor for fused heterocycles.

Reaction TypeConditions/ReagentsOutcomeReference
Pyrazole FormationHydrazine, EtOH, refluxPyrazolo[3,4-b]pyridine derivatives
Pyrimidine SynthesisUrea/thiourea, AcOH, HClPyrrolo[2,3-d]pyrimidines
  • Key Example :

    • Condensation with hydrazine yields pyrazole-fused derivatives (e.g., 29 in ), expanding the heterocyclic diversity .

Functional Group Interconversion

Strategic modifications enhance drug-like properties.

Reaction TypeConditions/ReagentsOutcomeReference
Tosyl ProtectionTsCl, NaH, THFN1-protected intermediates (e.g., 10 in )
DeprotectionTBAF, THFCleavage of tosyl groups

Aplicaciones Científicas De Investigación

Pharmacological Properties

1H-Pyrrolo[2,3-b]pyridine derivatives exhibit a wide range of pharmacological activities:

  • Anticancer Activity : These compounds have shown promise as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation. For instance, certain derivatives demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong potential for cancer therapy .
  • Antiviral Effects : Recent studies have identified these compounds as potential antiviral agents targeting adaptor-associated kinase 1 (AAK1), which plays a critical role in the lifecycle of viruses such as dengue and Ebola. Optimized pyrrolo[2,3-b]pyridine analogues exhibited improved activity against these viruses in vitro .
  • Neuroprotective Effects : Some derivatives have demonstrated anticonvulsant properties, indicating their potential use in treating neurological disorders. Their ability to modulate neurotransmitter systems may contribute to this effect .
  • Anti-inflammatory Properties : The anti-inflammatory activity of these compounds has been documented, making them candidates for treating conditions characterized by chronic inflammation .

Synthetic Routes

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine can be achieved through various methodologies:

  • Cyclization Reactions : One common approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine framework. This method allows for the introduction of various substituents that can enhance biological activity.
  • Functionalization Techniques : The introduction of functional groups at specific positions on the pyrrole or pyridine rings can lead to derivatives with improved potency and selectivity for biological targets. For example, methylation and nitration steps followed by Suzuki coupling have been effectively employed to synthesize complex derivatives .

Case Study 1: Inhibition of FGFRs

A study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives that selectively inhibited FGFR signaling pathways. Compound 4h was highlighted for its significant activity against breast cancer cell lines, showing an IC50 value of 7 nM against FGFR1. This compound also induced apoptosis in cancer cells and inhibited their migration and invasion capabilities .

Case Study 2: Antiviral Activity Against Dengue Virus

In another investigation, pyrrolo[2,3-b]pyridine derivatives were optimized for their ability to inhibit AAK1. The most promising compounds showed high affinity for AAK1 and demonstrated effective antiviral activity against dengue virus in human primary dendritic cells. These findings suggest that targeting AAK1 could be a viable strategy for developing broad-spectrum antiviral therapies .

Case Study 3: Neuroprotective Applications

Research has indicated that certain derivatives possess anticonvulsant properties, potentially offering therapeutic avenues for epilepsy and other seizure disorders. The mechanism appears to involve modulation of neurotransmitter release and receptor activity within the central nervous system .

Mecanismo De Acción

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and survival, which are critical processes in cancer progression .

Actividad Biológica

1H-Pyrrolo[2,3-B]pyridine-5-methanamine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and biological activities. This compound primarily functions as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C₈H₉N₃, featuring a fused pyrrole and pyridine ring system with a methanamine group at the 5-position. This structural arrangement enhances its reactivity and biological potential.

This compound primarily targets FGFRs (FGFR1, FGFR2, and FGFR3). The inhibition of these receptors disrupts several downstream signaling pathways critical for tumor growth and progression:

  • Cell Proliferation : Inhibition of FGFRs leads to reduced cell proliferation in various cancer cell lines.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in breast cancer cells (4T1 cell line) through mechanisms involving the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins.
  • Migration and Invasion : Studies indicate that this compound significantly inhibits the migration and invasion capabilities of cancer cells, further supporting its potential as an anti-metastatic agent.

Biological Activity Data

Recent studies have quantitatively assessed the biological activity of this compound derivatives against FGFRs. Notably, compound 4h demonstrated potent inhibitory activity with IC50 values as follows:

FGFR Type IC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

These results highlight the selectivity and potency of certain derivatives in targeting FGFRs, making them promising candidates for cancer therapy .

Case Study 1: Breast Cancer

In vitro studies using the 4T1 breast cancer cell line demonstrated that treatment with this compound resulted in:

  • Reduced Cell Viability : Significant inhibition of cell proliferation was observed.
  • Apoptotic Effects : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
  • Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between the compound and FGFRs, confirming its role as a competitive inhibitor .

Case Study 2: Acute Myeloid Leukemia (AML)

Another derivative derived from 1H-Pyrrolo[2,3-B]pyridine was evaluated for its efficacy against FLT3-ITD mutations in AML. The compound exhibited:

  • Significant Antitumor Activity : It effectively inhibited FLT3 signaling pathways.
  • Potential Lead Compound : This derivative serves as a promising lead for further development aimed at treating FLT3-mutated AML cases .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that this compound derivatives exhibit low toxicity profiles in non-cancerous cell lines. Further toxicological evaluations are necessary to establish safe dosage levels for clinical applications.

Propiedades

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPKJJHSPMUFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477480
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267876-25-5
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267876-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.